N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
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Overview
Description
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound combines the structural features of coumarin and beta-alanine, potentially enhancing its biological activity and making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The coumarin derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Beta-Alanine Coupling: The acetylated product is then coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin structure can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the coumarin ring can be substituted with various functional groups using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of 7-hydroxy-4-methylcoumarin alcohol derivatives.
Substitution: Formation of halogenated or nitrated coumarin derivatives.
Scientific Research Applications
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
Beta-alanine: An amino acid that is part of the target compound’s structure.
Coumarin derivatives: Various derivatives with similar biological activities
Uniqueness
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is unique due to its combined structural features of coumarin and beta-alanine, which may enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15NO6 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H15NO6/c1-8-10-3-2-9(17)6-12(10)22-15(21)11(8)7-13(18)16-5-4-14(19)20/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
ZNZRQBVPDCCSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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